7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with a hydrazine derivative, followed by cyclization with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a palladium catalyst.
Ethoxy Group Introduction: The ethoxy group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzofuran core, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Reduced oxadiazole and benzofuran derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxadiazole ring and the benzofuran core play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
7-ethoxy-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide: Similar structure with a chlorophenyl group instead of a methylphenyl group.
7-ethoxy-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide: Similar structure with a fluorophenyl group instead of a methylphenyl group.
7-ethoxy-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide: Similar structure with a nitrophenyl group instead of a methylphenyl group.
Uniqueness
The uniqueness of 7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the methylphenyl group, oxadiazole ring, and benzofuran core provides a unique scaffold for the development of new compounds with diverse biological and chemical activities.
Properties
IUPAC Name |
7-ethoxy-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-3-25-15-9-5-7-13-11-16(26-17(13)15)18(24)21-20-23-22-19(27-20)14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUBRCQPOAWPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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